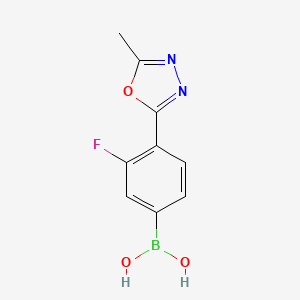

(3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid

Description

(3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid (CAS: 1072945-71-1) is a boronic acid derivative featuring a fluorinated phenyl ring substituted with a 5-methyl-1,3,4-oxadiazole moiety at the 4-position. Its molecular formula is C₉H₈BFN₂O₃, with a molecular weight of 221.99 g/mol .

The structural uniqueness of this compound lies in the combination of:

- A boronic acid group, enabling Suzuki-Miyaura cross-coupling reactions for drug synthesis.

- A 5-methyl-1,3,4-oxadiazole ring, a heterocyclic group known for improving metabolic stability and modulating solubility .

Propriétés

IUPAC Name |

[3-fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BFN2O3/c1-5-12-13-9(16-5)7-3-2-6(10(14)15)4-8(7)11/h2-4,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDXQWDZYOMAMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C2=NN=C(O2)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674411 | |

| Record name | [3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-71-1 | |

| Record name | B-[3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

The primary targets of 3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenylboronic acid are unsaturated bonds in various chemical reactions. The compound is often used in Suzuki–Miyaura coupling reactions.

Mode of Action

The compound interacts with its targets through the addition of B–H over an unsaturated bond. This interaction occurs with syn-selectivity and proceeds in an anti-Markovnikov manner. Over-borylation of alkynes can be problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has been found to readily revert back to the mono-borylated alkene.

Biochemical Pathways

The compound affects the biochemical pathways involved in the Suzuki–Miyaura coupling reactions. The addition of B–H over an unsaturated bond is a key step in these pathways.

Pharmacokinetics

It’s known that dehydroboration can be a problematic decomposition pathway for these motifs.

Result of Action

The compound’s action results in the formation of novel compounds. For example, it has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings. It’s also used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists.

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the reaction could be catalyzed by ethers. Additionally, the compound should be stored at -20°C for maximum recovery.

Analyse Biochimique

Biochemical Properties

(3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid plays a significant role in various biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in enzyme inhibition, particularly with serine proteases and other enzymes that have active site serine residues. The compound’s fluorine atom and oxadiazole ring also contribute to its binding affinity and specificity, enhancing its potential as a biochemical tool.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can inhibit specific enzymes, leading to altered signaling cascades and changes in gene expression profiles. Additionally, its interaction with cellular proteins can affect metabolic pathways, resulting in shifts in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming reversible covalent bonds with serine residues. This binding inhibits enzyme activity, leading to downstream effects on cellular processes. The compound can also interact with DNA and RNA, influencing gene expression and protein synthesis. These interactions highlight the compound’s versatility and potential as a biochemical tool.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained inhibition of enzyme activity and persistent changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s boronic acid group allows it to participate in reactions involving diols and other nucleophiles, influencing metabolic pathways related to carbohydrate and lipid metabolism. These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported into cells through specific transporters, and it can bind to intracellular proteins that facilitate its distribution to various cellular compartments. These interactions determine the compound’s localization and accumulation within cells and tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall efficacy as a biochemical tool. Understanding the subcellular distribution of the compound is essential for optimizing its use in research and therapeutic applications.

Activité Biologique

(3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid (CAS: 1072945-71-1) is a boronic acid derivative featuring a 1,3,4-oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, summarizing key research findings and case studies.

The molecular formula of this compound is . It exhibits a unique structure that may contribute to its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit a broad spectrum of biological activities, including:

- Anticancer Activity : Many studies have highlighted the ability of oxadiazole derivatives to inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.

- Antimicrobial Properties : Compounds containing the oxadiazole scaffold have demonstrated efficacy against various microbial strains.

Anticancer Activity

A significant focus has been placed on the anticancer potential of this compound. The following table summarizes findings from recent studies:

Case Studies

- Inhibition of Tumor Growth : In vivo studies demonstrated that treatment with this compound significantly reduced tumor size in mouse models bearing MDA-MB-231 cells. The compound exhibited a favorable selectivity index compared to standard chemotherapeutics like 5-Fluorouracil.

- Mechanistic Insights : Research has shown that the compound inhibits histone deacetylase (HDAC), leading to altered gene expression profiles conducive to apoptosis in cancer cells. Additionally, it targets telomerase activity, crucial for maintaining telomere length in rapidly dividing cancer cells.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 4 - 8 µg/mL |

| Mycobacterium abscessus | 0.5 - 1.0 µg/mL |

These findings suggest that the compound may serve as a lead candidate for developing new antimicrobial agents.

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate moderate exposure levels with acceptable bioavailability profiles. The compound demonstrated no significant toxicity at high doses in animal models:

| Parameter | Value |

|---|---|

| Cmax | 592 ± 62 mg/mL |

| Oral Bioavailability (F) | 31.8% |

| Acute Toxicity | No adverse effects up to 2000 mg/kg |

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Research

Boronic acids, including (3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid, have been investigated for their ability to inhibit proteasomes, which are essential for protein degradation in cells. This inhibition can lead to apoptosis in cancer cells. Studies have shown that derivatives of boronic acids can selectively target cancerous tissues while sparing healthy cells .

Case Study : In a study published in the Journal of Medicinal Chemistry, researchers synthesized several boronic acid derivatives to evaluate their anticancer activity. The results indicated that specific substitutions on the boronic acid core significantly enhanced cytotoxic effects against various cancer cell lines .

Materials Science

Organic Electronics

The compound's ability to form stable complexes with various organic materials makes it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of boronic acids into polymer matrices can improve charge transport properties and device stability.

Data Table: Properties of Boronic Acid Derivatives in Organic Electronics

| Compound Name | Application | Key Property | Reference |

|---|---|---|---|

| This compound | OLEDs | Enhanced charge mobility | |

| 3-Fluorophenylboronic acid | OPVs | Improved light absorption |

Environmental Applications

Pollutant Detection

Boronic acids have been utilized in the development of sensors for detecting environmental pollutants such as phenols and catechols. The ability of boronic acids to form reversible covalent bonds with diols allows for selective detection methods that can be employed in water quality monitoring.

Case Study : A research group developed a sensor based on boronic acid-functionalized nanoparticles that exhibited high sensitivity for detecting phenolic compounds in water samples. The sensor demonstrated a detection limit in the low micromolar range, showcasing the practical utility of this compound in environmental monitoring .

Bioconjugation Techniques

Drug Delivery Systems

The unique reactivity of boronic acids allows them to be used in bioconjugation processes for drug delivery systems. Their ability to form stable complexes with sugars and other biomolecules facilitates targeted drug delivery.

Data Table: Applications of Boronic Acids in Bioconjugation

| Application | Mechanism | Benefits |

|---|---|---|

| Targeted drug delivery | Boronate ester formation with sugars | Enhanced specificity and reduced side effects |

| Diagnostic imaging | Labeling biomolecules with boron-containing probes | Improved imaging contrast |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers: Para-Substituted Oxadiazole Analogs

A closely related compound, (4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid (CAS: 913835-70-8), differs only in the position of the oxadiazole substituent (para instead of meta). Key comparisons include:

Structural Implications :

- The meta-fluoro substitution in the target compound may enhance steric and electronic interactions in binding pockets compared to the para-substituted analog.

- Both compounds share the oxadiazole ring’s benefits, such as resistance to metabolic degradation , but positional differences could influence target selectivity .

Boronic Acids with Heterocyclic Substituents

Triazole-Substituted Boronic Acids

highlights 1-amido-2-triazolylethaneboronic acid , where a triazole ring replaces the phenyl group in earlier analogs. Compared to the target compound:

- Similarities : Both feature heterocyclic rings (oxadiazole vs. triazole) that improve inhibitory profiles.

- Differences : The triazole analog demonstrates enhanced in vitro activity (lower MICs) due to better solubility and hydrogen-bonding capacity .

Methoxyethyl Phenoxy Derivatives

Compounds like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid () exhibit potent inhibition of fungal histone deacetylase (IC₅₀ ~1 µM). Unlike the target compound, these derivatives rely on methoxyethyl-phenoxy groups for activity, suggesting that:

- The oxadiazole-fluoro combination in the target compound may offer alternative binding modes or improved selectivity for different enzyme classes.

Boronic Acids with Aromatic or Polycyclic Systems

Naphthalene and Phenanthrene Derivatives

- 6-Hydroxynaphthalen-2-yl boronic acid (IC₅₀: 0.1969 µM) and phenanthren-9-yl boronic acid (IC₅₀: 0.2251 µM) show concentration-dependent cytotoxicity but suffer from poor solubility in RPMI medium, limiting assay reliability .

- Comparison : The oxadiazole group in the target compound may mitigate precipitation issues, though direct solubility data are lacking.

Formyl-Substituted Analogs

Formylphenylboronic acids (e.g., 3-fluoro-4-formylphenylboronic acid , CAS: 248270-25-9) have structural similarity scores of 0.85 to the target compound . However, the oxadiazole group likely confers greater hydrolytic stability compared to the aldehyde group.

Key Comparative Data Table

Discussion of Structural and Functional Trends

- Oxadiazole vs. Other Heterocycles : The 1,3,4-oxadiazole ring in the target compound likely enhances metabolic stability compared to triazole or aldehyde-containing analogs .

- Fluorine Substitution : The 3-fluoro group may improve binding affinity through electron-withdrawing effects, similar to fluorinated HDAC inhibitors in .

- Solubility Challenges : Unlike naphthalene/phenanthrene derivatives (–5), the oxadiazole group could improve aqueous solubility, though empirical data are needed.

Méthodes De Préparation

Detailed Synthesis Steps

Step 1: Synthesis of 5-Methyl-1,3,4-Oxadiazole

- Reactants: Acetic hydrazide, acetic anhydride

- Conditions: Reflux in acetic anhydride

- Yield: Typically high yields are reported

Step 2: Synthesis of 3-Fluoro-4-(5-Methyl-1,3,4-Oxadiazol-2-yl)phenyl Group

- Reactants: 5-Methyl-1,3,4-oxadiazole, 3-fluoro-4-bromophenyl group

- Conditions: Suzuki-Miyaura cross-coupling conditions (Pd catalyst, base, solvent)

- Yield: Moderate to high yields depending on conditions

Step 3: Introduction of Boronic Acid Group

- Reactants: 3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl halide, bis(pinacolato)diboron

- Conditions: Palladium catalyst, base, solvent, followed by hydrolysis

- Yield: Generally good yields are obtained

Analysis and Characterization

The synthesized compound can be analyzed and characterized using various techniques:

- Infrared Spectroscopy (IR) : To confirm the presence of the boronic acid and oxadiazole groups.

- Nuclear Magnetic Resonance (NMR) : To determine the structure and purity of the compound.

- Mass Spectrometry (MS) : To confirm the molecular weight and purity.

- High-Performance Liquid Chromatography (HPLC) : To assess purity and yield.

Data Table: Characterization Data

| Technique | Expected Signals/Peaks |

|---|---|

| IR | B-O stretching around 1300-1400 cm^-1, C=N around 1600 cm^-1 |

| ¹H NMR | Signals corresponding to the phenyl and oxadiazole protons |

| MS | Molecular ion peak corresponding to the molecular weight |

| HPLC | Single peak indicating high purity |

Research Findings

The synthesis of this compound is part of ongoing research into boronic acids and oxadiazoles, which are important in medicinal chemistry due to their potential biological activities. These compounds have been explored for their roles in drug discovery, particularly in targeting enzymes and proteins involved in diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid, and how can its purity be optimized?

- Methodology :

- Suzuki-Miyaura Coupling : A key step involves coupling a halogenated oxadiazole intermediate with a boronic acid derivative. For example, brominated 5-methyl-1,3,4-oxadiazole precursors can react with fluorophenylboronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF/H₂O at 80–100°C .

- Oxadiazole Ring Formation : Cyclization of thiosemicarbazides with carboxylic acids or their derivatives (e.g., using POCl₃ or EDCI) is a common route to the 1,3,4-oxadiazole moiety .

- Purity Optimization : Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures improves purity (>95%). Analytical HPLC with a C18 column and UV detection (λ = 254 nm) confirms purity .

Q. How can the structural integrity of this compound be validated during synthesis?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the fluoroaryl group (δ ~7.5–8.0 ppm for aromatic protons) and oxadiazole ring (distinctive shifts at δ ~8.5–9.0 ppm). The boronic acid -B(OH)₂ group may appear as a broad peak at δ ~6–8 ppm in ¹¹B NMR .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺ or [M-H]⁻) with <5 ppm error. For example, exact mass for C₁₀H₈BFN₂O₃: calculated 242.0567, observed 242.0563 .

- X-ray Crystallography : Single-crystal analysis using SHELXL refines bond lengths and angles (e.g., B-O bond ~1.36 Å, C-F bond ~1.34 Å) to confirm geometry .

Q. What are the stability considerations for this boronic acid under physiological conditions?

- Methodology :

- Hydrolysis Kinetics : Monitor boronic acid stability in PBS (pH 7.4) at 37°C via HPLC. Hydrolysis to the phenol derivative is pH-dependent, with slower degradation at neutral pH (t₁/₂ >24 hours) .

- Oxidation Studies : Expose to H₂O₂ (1.2 equiv.) and track conversion to phenol by ¹H NMR. Time to 50% conversion (t₁/₂) varies with substituents (e.g., pinacol esters oxidize faster than neopentyl glycol derivatives) .

- Table 1 : Oxidation Rates of Boronic Acid Derivatives

| Derivative | t₁/₂ (minutes) | Relative Affinity (ARS Assay) |

|---|---|---|

| Pinacol ester | 10 | 12.1 |

| Neopentyl glycol | 27 | 0.30 |

| Free boronic acid | 22 | N/A |

Advanced Research Questions

Q. How does the oxadiazole moiety influence the compound’s reactivity in Suzuki cross-coupling reactions?

- Methodology :

- Electron-Withdrawing Effects : The 1,3,4-oxadiazole ring (electron-deficient) enhances electrophilicity of the aryl halide partner, accelerating oxidative addition in Pd-catalyzed couplings. Compare reaction rates with/without oxadiazole using kinetic studies (e.g., UV-Vis monitoring of Pd intermediates) .

- Steric Effects : Substituents on oxadiazole (e.g., 5-methyl) may hinder transmetallation. Perform DFT calculations (e.g., Gaussian 09) to model transition states and identify steric barriers .

Q. What strategies mitigate contradictions in biological activity data for boronic acid derivatives?

- Methodology :

- Dose-Response Curves : Address variability in IC₅₀ values (e.g., cytotoxicity assays) by testing across a wider concentration range (0.1–100 µM) and normalizing to controls (e.g., MTT assay with DMSO vehicle) .

- ROS Interference : Use ROS scavengers (e.g., NAC) to distinguish between boronic acid-specific effects and oxidative stress artifacts .

- Structural Analogues : Synthesize derivatives with modified diol esters (e.g., 2,3-butanediol vs. pinacol) to isolate oxidation-dependent bioactivity .

Q. How can crystallographic data resolve ambiguities in boronic acid hydration states?

- Methodology :

- SHELXL Refinement : Use anisotropic displacement parameters and hydrogen-bonding restraints to model -B(OH)₂ vs. -B(OH)₃⁻ states. High-resolution data (<1.0 Å) are critical .

- Moisture-Controlled Crystallization : Grow crystals under controlled humidity (e.g., 30–60% RH) to capture hydration-dependent polymorphs .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodology :

- Molecular Docking (AutoDock Vina) : Simulate binding to myeloperoxidase (MPO) or COX-2 using crystal structures (PDB: 1DNU, 5KIR). Focus on boronic acid’s interaction with catalytic serine residues .

- MD Simulations (GROMACS) : Run 100-ns trajectories to assess stability of boronate-enzyme complexes in explicit solvent. Calculate binding free energies (MM/PBSA) .

Q. How does the fluorophenyl group modulate drug delivery in boronic acid-based hydrogels?

- Methodology :

- Glucose Sensitivity : Incorporate into hydrogels and measure swelling ratios in glucose solutions (0–20 mM). Fluorine’s electronegativity enhances diol-binding affinity, improving glucose-responsive release kinetics .

- In Vitro Release : Load with a model drug (e.g., FITC-dextran) and monitor release via fluorescence under physiological conditions (pH 7.4, 37°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.